molecular formula C15H14N6O B2875545 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea CAS No. 1421528-01-9

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

Cat. No.: B2875545
CAS No.: 1421528-01-9
M. Wt: 294.318
InChI Key: IQMIEEKDHWHBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazole ring, a pyrimidine ring, and a tolyl group, making it a versatile molecule for various applications.

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of β-diketones with amidines.

    Coupling Reaction: The imidazole and pyrimidine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the coupled product with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The imidazole and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-(2-imidazol-1-ylpyrimidin-5-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-11-4-2-3-5-13(11)20-15(22)19-12-8-17-14(18-9-12)21-7-6-16-10-21/h2-10H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIEEKDHWHBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.